diethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIETHYL 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes diethyl groups, a fluorophenyl carbamoyl moiety, and dicarboxylate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIETHYL 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often require precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
4,5-DIETHYL 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can result in a wide range of substituted triazole derivatives .
Scientific Research Applications
4,5-DIETHYL 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications, including as a precursor for drug development or as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4,5-DIETHYL 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound’s fluorophenyl carbamoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. Additionally, the triazole ring can participate in coordination with metal ions or other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4,5-dicarboxylate derivatives: These compounds share the triazole core and dicarboxylate functionalities but differ in their substituents.
Fluorophenyl carbamoyl triazoles: Compounds with similar fluorophenyl carbamoyl groups but different triazole derivatives.
Uniqueness
4,5-DIETHYL 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of diethyl groups, fluorophenyl carbamoyl moiety, and dicarboxylate functionalities.
Properties
Molecular Formula |
C16H17FN4O5 |
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Molecular Weight |
364.33 g/mol |
IUPAC Name |
diethyl 1-[2-(4-fluoroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H17FN4O5/c1-3-25-15(23)13-14(16(24)26-4-2)21(20-19-13)9-12(22)18-11-7-5-10(17)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,18,22) |
InChI Key |
XJUVWVUDMKQNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=C(C=C2)F)C(=O)OCC |
Origin of Product |
United States |
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